molecular formula C10H24Cl2N2 B1390077 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride CAS No. 1185021-25-3

1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride

Cat. No. B1390077
CAS RN: 1185021-25-3
M. Wt: 243.21 g/mol
InChI Key: CSMTUIZKFFUSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride is a chemical compound with the empirical formula C10H24Cl2N2 . It is a solid substance . The molecular weight of this compound is 243.22 .


Molecular Structure Analysis

The SMILES string of 1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride is CC(C)C1N(CC)CCCNC1.Cl.Cl . The InChI string of this compound is 1S/C10H22N2.2ClH/c1-4-12-7-5-6-11-8-10(12)9(2)3;;/h9-11H,4-8H2,1-3H3;2*1H .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

1-ethyl-2-propan-2-yl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-4-12-7-5-6-11-8-10(12)9(2)3;;/h9-11H,4-8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMTUIZKFFUSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCNCC1C(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride
Reactant of Route 2
1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride
Reactant of Route 3
1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride
Reactant of Route 4
1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride
Reactant of Route 5
1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride
Reactant of Route 6
1-Ethyl-2-isopropyl-1,4-diazepane dihydrochloride

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